molecular formula C11H15NO B1484677 trans-2-(Benzylamino)cyclobutan-1-ol CAS No. 1844211-15-9

trans-2-(Benzylamino)cyclobutan-1-ol

Cat. No.: B1484677
CAS No.: 1844211-15-9
M. Wt: 177.24 g/mol
InChI Key: ZQPDEZOJYMZBQQ-GHMZBOCLSA-N
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Description

trans-2-(Benzylamino)cyclobutan-1-ol is a cyclobutane derivative featuring a hydroxyl group at position 1 and a benzylamino substituent at position 2 in a trans configuration. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The compound’s structure combines the strained cyclobutane ring with a benzylamine moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

(1R,2R)-2-(benzylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-7-6-10(11)12-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPDEZOJYMZBQQ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organocatalytic Enantioselective Synthesis from α-Hydroxycyclobutanone

A notable method involves the reaction of racemic α-hydroxycyclobutanone with benzylamines under organocatalytic conditions. This tandem condensation/intramolecular rearrangement/proton transfer sequence yields α-(benzylamino)cyclobutanones with good to high yields and moderate to high enantioselectivities. The reaction proceeds via:

  • Condensation of benzylamine with the α-hydroxy group.
  • Intramolecular rearrangement forming the cyclobutanol structure.
  • Proton transfer stabilizing the final product.

This method allows for stereoselective formation of the trans isomer of 2-(benzylamino)cyclobutan-1-ol, controlling the relative stereochemistry between the amino and hydroxyl groups.

Sequential One-Pot Methylation/Stevens Rearrangement

Another approach uses a sequential one-pot protocol starting from α-benzyl- and α-allyl-α-methylamino cyclobutanones. This involves:

  • Methylation of the amino group.
  • Stevens rearrangement to rearrange substituents on the cyclobutane ring.

This sequence efficiently builds quaternary centers and can be adapted to synthesize this compound derivatives with high yields.

Ring Contraction of Pyrrolidine Derivatives

Recent stereoselective syntheses utilize ring contraction of pyrrolidine derivatives via electrophilic amination and nitrogen extrusion. The process involves:

  • Formation of an N-aminated pyrrolidine intermediate.
  • Thermal or catalytic nitrogen extrusion generating a 1,4-biradical.
  • Intramolecular cyclization forming the cyclobutane ring with stereospecificity.

This method produces substituted cyclobutanes with trans stereochemistry and can be adapted to introduce benzylamino groups by appropriate substitution on the pyrrolidine precursor.

Representative Experimental Data and Yields

Method Key Steps Yield (%) Stereoselectivity Notes
Organocatalytic condensation/rearrangement α-Hydroxycyclobutanone + benzylamine Good to high (varies) Moderate to high enantioselectivity Tandem reaction sequence, mild conditions
One-pot methylation/Stevens rearrangement Methylation followed by Stevens rearrangement Good to high Not explicitly reported Builds quaternary centers, versatile for derivatives
Ring contraction of N-aminated pyrrolidine Nitrogen extrusion, biradical intermediate 30-79% (varies) High stereospecificity Radical pathway, requires careful control

Mechanistic Insights

  • The organocatalytic method relies on nucleophilic attack of benzylamine on the α-hydroxycyclobutanone, followed by intramolecular rearrangement to form the this compound.
  • The ring contraction approach proceeds via a 1,1-diazene intermediate that loses nitrogen to form a 1,4-biradical, which rapidly cyclizes to give the cyclobutane ring with trans stereochemistry.
  • Radical trapping experiments confirm the involvement of radical intermediates in the ring contraction method, explaining the high stereospecificity observed.

Summary Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Advantages Limitations
Organocatalytic condensation/rearrangement α-Hydroxycyclobutanone + benzylamine Mild, organocatalysts, room temp to moderate heat High stereoselectivity, good yields Requires racemic α-hydroxycyclobutanone
One-pot methylation/Stevens rearrangement α-Benzyl/allyl-α-methylamino cyclobutanones Sequential methylation and rearrangement Builds complex centers efficiently May require multiple steps and purification
Ring contraction of pyrrolidine derivatives N-aminated pyrrolidines Thermal or catalytic nitrogen extrusion High stereospecificity, novel approach Moderate yields, radical pathway control needed

Chemical Reactions Analysis

Types of Reactions: Trans-2-(Benzylamino)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclobutane ring or the benzylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that promote nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry: Trans-2-(Benzylamino)cyclobutan-1-ol is used as a building block in organic synthesis, particularly in the development of complex molecular structures and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which trans-2-(Benzylamino)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The cyclobutane ring and benzylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The following table highlights structural and functional differences between trans-2-(Benzylamino)cyclobutan-1-ol and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound Benzylamino (C₆H₅CH₂) C₁₁H₁₅NO 177.24 Bulky aromatic substituent; potential for π-π interactions in binding .
trans-2-(Butylamino)cyclobutan-1-ol Butylamino (C₄H₉) C₈H₁₇NO 143.23 Smaller alkyl chain; increased hydrophobicity compared to benzylamino .
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol Phenethylamino (C₆H₅CH₂CH₂) C₁₂H₁₇NO 191.27 Extended aromatic chain; reduced steric hindrance vs. benzylamino .
Substituent Position and Activity Trends
  • Benzylamino Derivatives: shows that para-substituted benzylamino groups (e.g., p-chlorophenyl in compound 3d) exhibit higher HDAC inhibitory activity compared to ortho/meta substitutions (e.g., 3b, 3c). This suggests that the position of substituents on the benzyl ring critically impacts activity .
  • Phenethylamino vs. Benzylamino: Phenethylamino analogs (e.g., 3h-3j) displayed inferior activity compared to benzylamino derivatives, likely due to reduced rigidity or altered binding interactions .
  • Butylamino Derivatives: No direct activity data are available for butylamino analogs.
Physicochemical Properties
  • Hydrophobicity: The benzylamino group increases hydrophobicity compared to butylamino, which may enhance cell membrane penetration but reduce solubility.
  • Steric Effects: The bulky benzyl group in this compound could hinder binding to flat enzyme active sites (e.g., HDACs), whereas phenethylamino’s flexible chain might allow better accommodation .

Research Findings and Implications

HDAC Inhibition Potential

Structural analogs with para-substituted benzyl groups (IC₅₀ ~25 µM) outperform meta/ortho variants, suggesting that optimizing substituent positions could enhance the target compound’s efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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